

Technical Guide: Physicochemical Properties of 1-(4-Bromothiazol-2-yl)ethanone

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Compound of Interest

Compound Name: 1-(4-Bromothiazol-2-YL)ethanone

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Abstract

1-(4-Bromothiazol-2-yl)ethanone, also known as 2-acetyl-4-bromothiazole, is a heterocyclic ketone of interest in medicinal chemistry and drug development. Its thiazole core is a prevalent scaffold in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of **1-(4-Bromothiazol-2-yl)ethanone**. It includes a compilation of its chemical identifiers and predicted properties, a plausible experimental protocol for its synthesis via the Hantzsch thiazole synthesis, and a discussion of expected spectroscopic characteristics. Due to the limited availability of direct experimental data, this guide incorporates information from structurally related compounds to provide a robust profile for research and development purposes.

Core Physicochemical Properties

The fundamental physicochemical properties of **1-(4-Bromothiazol-2-yl)ethanone** are crucial for its handling, formulation, and interpretation in experimental settings. While experimental data is limited, the following tables summarize key identifiers and predicted properties.

Table 1: Chemical Identifiers and Basic Properties

Property	Value	Source
IUPAC Name	1-(4-bromo-1,3-thiazol-2-yl)ethan-1-one	N/A
Synonyms	2-acetyl-4-bromothiazole	[1]
CAS Number	208264-53-3	[1]
Molecular Formula	C ₅ H ₄ BrNOS	[1]
Molecular Weight	206.06 g/mol	[1]
Physical Form	Solid or liquid	[2]
Storage Conditions	Sealed in dry, Room Temperature or Inert atmosphere, 2-8°C	[1] [2]

Table 2: Predicted Physicochemical Properties

Property	Predicted Value	Notes
Boiling Point	406.1 ± 51.0 °C	Predicted for the structurally similar 1-[2-(3-Bromo-phenyl)-thiazol-4-yl]-ethanone. [3]
pKa	-0.39 ± 0.10	Predicted for the structurally similar 1-[2-(3-Bromo-phenyl)-thiazol-4-yl]-ethanone. [3]
Density	1.524 ± 0.06 g/cm ³	Predicted for the structurally similar 1-[2-(3-Bromo-phenyl)-thiazol-4-yl]-ethanone. [3]

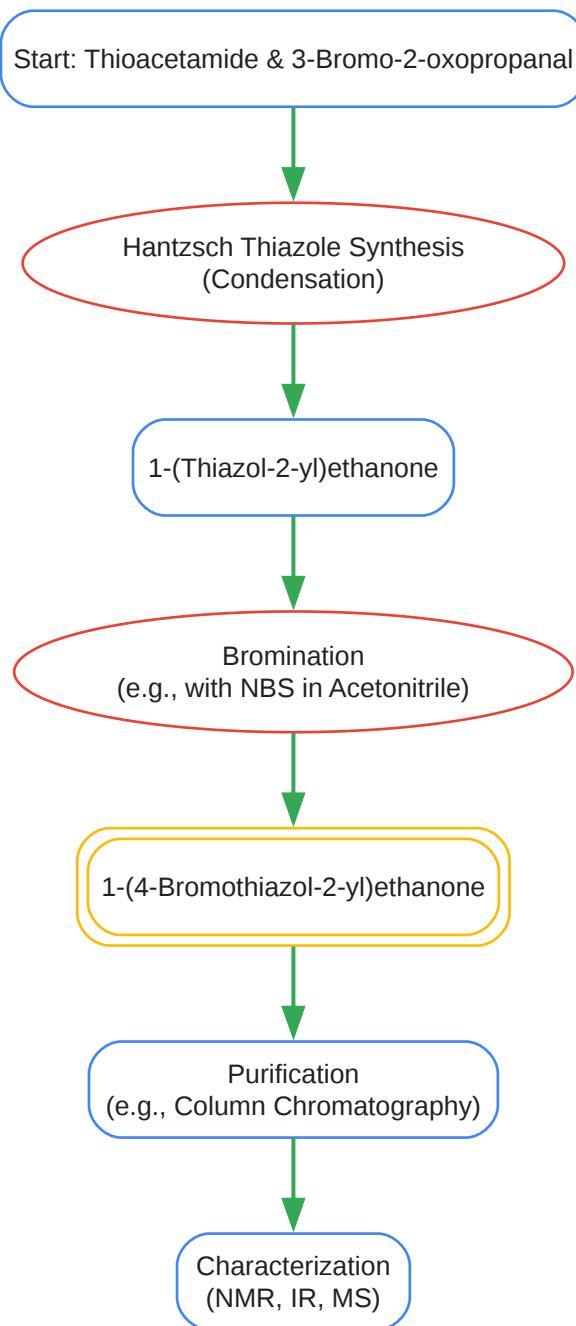
Synthesis and Characterization

Proposed Synthesis: Hantzsch Thiazole Synthesis

A plausible and widely used method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis, which involves the condensation of an α -haloketone with a thioamide.[\[2\]](#)[\[4\]](#)

[5] For the synthesis of **1-(4-Bromothiazol-2-yl)ethanone**, a variation of this reaction would be employed, likely starting from a precursor that can be brominated. A potential synthetic route is outlined below.

Experimental Workflow for Synthesis



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Caption: Proposed synthetic workflow for **1-(4-Bromothiazol-2-yl)ethanone**.

Detailed Protocol:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioacetamide (1.0 equivalent) in a suitable solvent such as ethanol.
- Addition of α -haloketone: To the stirred solution, add 3-bromo-2-oxopropanal (1.0 equivalent) dropwise at room temperature.
- Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Formation of Intermediate: Upon completion, cool the reaction mixture to room temperature. The intermediate, 1-(thiazol-2-yl)ethanone, can be isolated by removing the solvent under reduced pressure.
- Bromination: Dissolve the crude 1-(thiazol-2-yl)ethanone in a suitable solvent like acetonitrile or acetic acid. Add N-bromosuccinimide (NBS) (1.0 equivalent) portion-wise.
- Reaction Monitoring: Stir the reaction at room temperature and monitor for the disappearance of the starting material by TLC.
- Work-up: Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, **1-(4-Bromothiazol-2-yl)ethanone**, can be purified by column chromatography on silica gel.

Spectroscopic Characterization

The structural confirmation of **1-(4-Bromothiazol-2-yl)ethanone** would rely on a combination of spectroscopic techniques.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show two singlets. One singlet, corresponding to the methyl protons of the acetyl group, would likely appear in the range of δ

2.5-2.8 ppm. The other singlet, corresponding to the proton at the 5-position of the thiazole ring (H-5), is expected to be further downfield, likely in the aromatic region around δ 7.5-8.0 ppm.

- ^{13}C NMR: The carbon NMR spectrum should display five distinct signals. The methyl carbon of the acetyl group is expected in the range of δ 25-30 ppm. The carbonyl carbon (C=O) will be significantly downfield, typically between δ 190-200 ppm. The carbons of the thiazole ring are expected in the aromatic region (δ 110-160 ppm), with the carbon bearing the bromine atom (C-4) and the carbon attached to the acetyl group (C-2) being the most deshielded.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands. A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the ketone is expected around $1680\text{-}1700\text{ cm}^{-1}$. Vibrations associated with the C=N and C=C bonds of the thiazole ring should appear in the $1400\text{-}1600\text{ cm}^{-1}$ region. C-H stretching of the methyl group will be observed around $2900\text{-}3000\text{ cm}^{-1}$. The C-Br stretch typically appears in the lower frequency region of the spectrum.

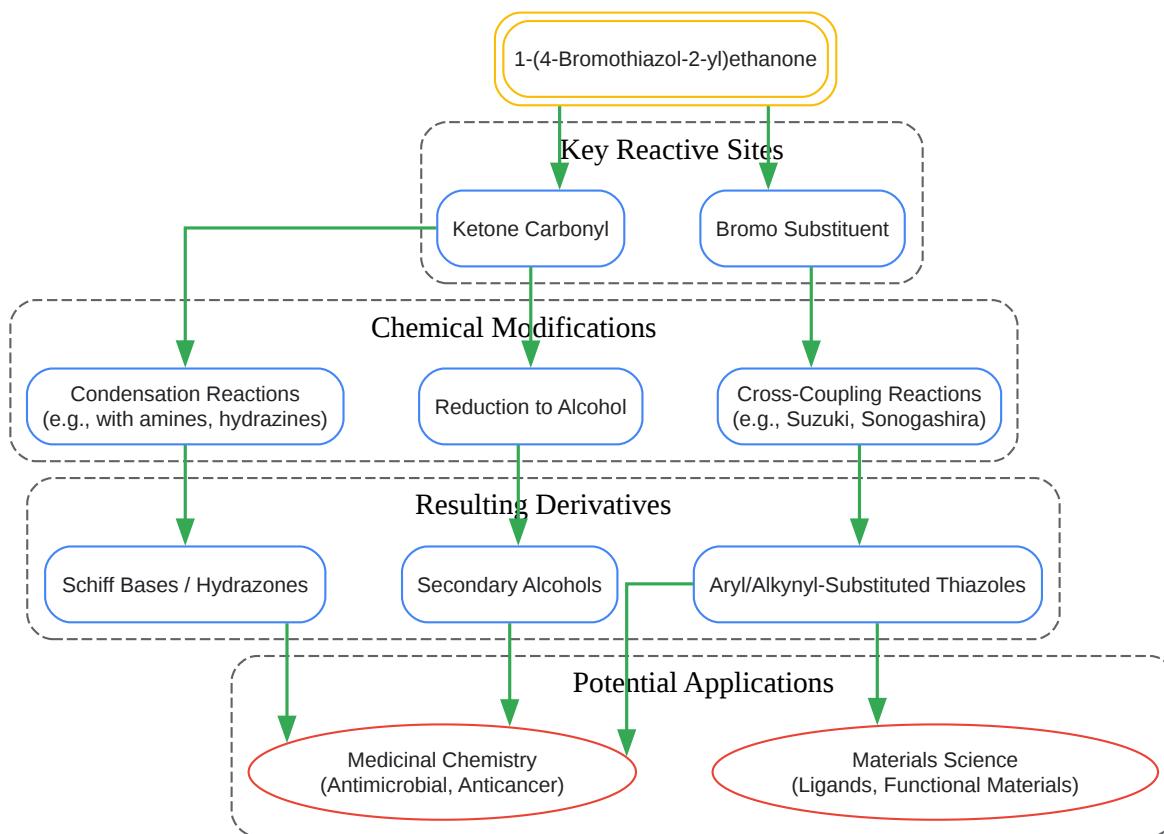
2.2.3. Mass Spectrometry (MS)

The mass spectrum, likely obtained via electron ionization (EI), should show a molecular ion peak (M^+) corresponding to the molecular weight of the compound (206.06 g/mol). Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity at m/z 206 and 208, corresponding to the ^{79}Br and ^{81}Br isotopes. Common fragmentation pathways for ketones involve the cleavage of the C-C bond adjacent to the carbonyl group.^[6] A prominent fragment would be the acylium ion $[\text{CH}_3\text{CO}]^+$ at m/z 43. Another significant fragmentation would be the loss of the acetyl group, leading to a bromothiazolyl cation.

Reactivity and Potential Applications

The chemical reactivity of **1-(4-Bromothiazol-2-yl)ethanone** is dictated by the electrophilic nature of the carbonyl carbon and the presence of the bromine atom on the thiazole ring, which can participate in various cross-coupling reactions. The thiazole ring itself is a key pharmacophore.

Logical Flow of Potential Applications



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Caption: Potential applications derived from the reactivity of **1-(4-Bromothiazol-2-yl)ethanone**.

Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7][8][9] While no specific biological data for **1-(4-Bromothiazol-2-yl)ethanone** has been reported, its structure suggests it could serve as a valuable intermediate for the synthesis of novel therapeutic agents. The ketone functionality allows for the formation of Schiff bases and other derivatives, while the bromo group provides a handle for introducing further molecular diversity through cross-coupling reactions.

Conclusion

1-(4-Bromothiazol-2-yl)ethanone is a valuable building block for chemical synthesis and drug discovery. This guide has consolidated the available information on its physicochemical properties, proposed a viable synthetic route, and outlined its expected spectroscopic features. The lack of extensive experimental data highlights an opportunity for further research to fully characterize this compound and explore its potential in various scientific applications. The provided information serves as a foundational resource for researchers working with this and related thiazole derivatives.

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